

Comprehensive Comparison Guide: Reference Standard Characterization for CAS 126718-22-7

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Compound of Interest

Compound Name: 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole

Cat. No.: B2849328

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Executive Summary & Mechanistic Context

CAS 126718-22-7, chemically identified as 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole[1], is a structurally distinct tricyclic compound utilized primarily in pharmacological research. As a pyrazino[1,2-a]indole derivative, it functions as a serotonergic agent and is recognized for its affinity as a 5-HT_{2C} receptor ligand[2]. In preclinical drug development and neuropharmacological screening, the integrity of receptor binding assays and pharmacokinetic profiling relies entirely on the absolute purity of the reference standard.

Establishing a primary reference standard for CAS 126718-22-7 requires rigorous analytical characterization to assign a definitive mass fraction (potency). This guide objectively compares the analytical methodologies used to validate this standard, adhering to the stringent requirements outlined in ICH Q2(R1) for analytical validation[3] and USP <11> for reference standard handling and qualification[4].

Analytical Strategy: Comparing Characterization Methodologies

To assign a certified potency to a reference standard, analytical laboratories typically evaluate the material using either a Mass Balance approach or Quantitative NMR (qNMR), often supported by orthogonal mass spectrometry.

- **Mass Balance (100% - Impurities):** This traditional approach calculates purity by subtracting the sum of all measured impurities (chromatographic impurities via HPLC-UV, water via Karl Fischer, residual solvents via GC-FID, and inorganic ash via Residue on Ignition) from 100%. While highly comprehensive, it is vulnerable to overestimating potency if a non-UV absorbing impurity evades detection.
- **Quantitative NMR (qNMR):** qNMR provides a direct, absolute measurement of the active moiety. By comparing the integration of a specific proton signal from CAS 126718-22-7 against a highly pure, universally accepted internal standard, laboratories can determine absolute potency without needing a pre-existing reference standard of the analyte.
- **LC-MS/MS:** While not typically used for absolute macro-quantitation, LC-MS/MS is indispensable for trace impurity profiling, specifically for identifying co-eluting degradants or genotoxic byproducts originating from the synthesis of the tetrahydropyrazino[1,2-a]indole core.

Table 1: Performance Comparison of Characterization Strategies for CAS 126718-22-7

Methodology	Specificity & Identification	Absolute Quantitation	Turnaround Time	Best Used For
1H qNMR	High (Structural elucidation + Quantitation)	Yes (Direct, via internal standard)	Rapid (< 2 hours)	Primary reference standard certification; assigning absolute mass fraction.
Mass Balance	Moderate (Relies on orthogonal techniques)	Indirect (100% - Σ Impurities)	Slow (Requires multiple tests)	Secondary standard qualification; comprehensive batch release testing.
HPLC-UV/DAD	Low (Retention time + UV spectrum only)	No (Relative area % only)	Moderate	Routine purity checks; stability indicating assays.
LC-MS/MS	Very High (Exact mass + Fragmentation)	No (Response factors vary widely)	Moderate	Trace impurity identification; genotoxic impurity screening.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but self-validating. Every analytical run must contain internal checks that prove the system is operating within defined thermodynamic and kinetic parameters before data is accepted[3].

Protocol 1: Absolute Quantitation via 1H qNMR

Causality & Design: qNMR is selected as the gold standard for primary potency assignment because it bypasses the need for an identical reference standard. Maleic acid is chosen as the

internal calibrant because its sharp singlet resonance (~6.2 ppm) falls in a "clean" spectral window, completely avoiding interference with the aromatic protons (7.0–7.5 ppm) or the aliphatic piperazine ring protons (3.0–4.5 ppm) of 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole[1].

- **Sample Preparation:** Accurately weigh ~10 mg of CAS 126718-22-7 and ~5 mg of NIST-traceable Maleic acid internal standard using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
- **Self-Validating Check (T1 Relaxation):** Before quantitation, perform an inversion recovery experiment to determine the longitudinal relaxation time (T1) of the target protons.
- **Acquisition:** Acquire the 1H NMR spectrum at 400 MHz or higher. Critical Parameter: Set the relaxation delay (D1) to at least $5 \times T1$ (typically >30 seconds) to ensure complete relaxation of all spins between pulses. This is the mechanistic safeguard that ensures the integration area is directly proportional to the molar concentration.
- **Data Processing:** Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet at 6.2 ppm and the isolated aromatic proton of the indole core at ~7.4 ppm.
- **Calculation:** Calculate the absolute mass fraction using the molar ratio, molecular weights (CAS 126718-22-7 MW: 206.67 g/mol [1]), and sample weights.

Protocol 2: Chromatographic Purity via HPLC-UV/DAD

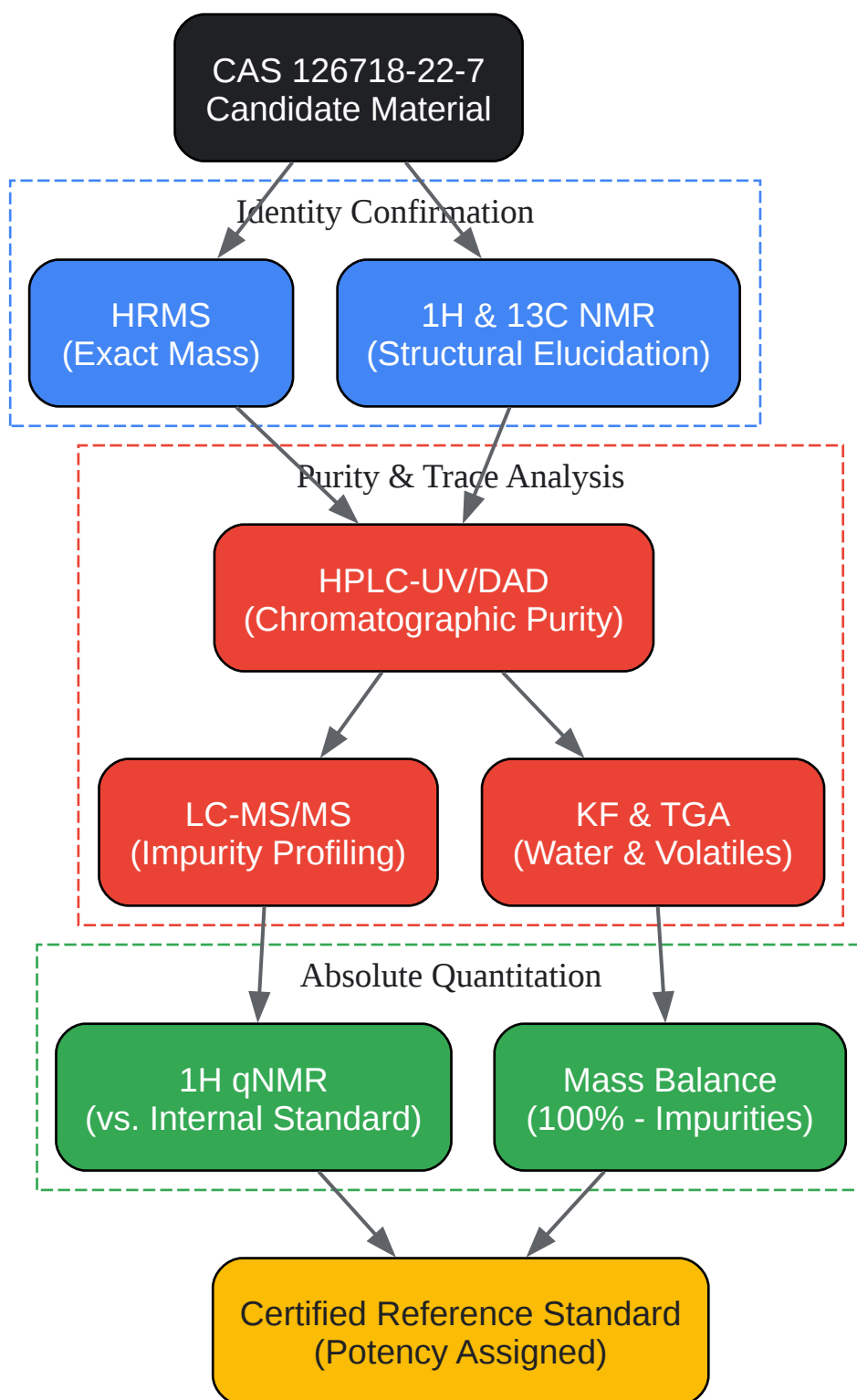
Causality & Design: A biphasic gradient method is employed. The initial high-aqueous phase retains the polar piperazine moiety, while the organic ramp ensures the elution of non-polar synthetic precursors (e.g., uncyclized indole intermediates).

- **Mobile Phase Setup:**
 - **Phase A:** 0.1% Trifluoroacetic acid (TFA) in Water (provides ion-pairing to improve the peak shape of the basic piperazine nitrogen).
 - **Phase B:** 0.1% TFA in Acetonitrile.

- Column Selection: C18 superficially porous particle (SPP) column (100 x 4.6 mm, 2.7 μ m) to maximize theoretical plates and minimize band broadening.
- Self-Validating Check (System Suitability Test - SST): Inject an SST solution containing CAS 126718-22-7 and a known synthetic precursor (e.g., 8-chloro-1H-indole-2-carboxylic acid).
Acceptance Criteria: The run is only valid if the resolution () between the two peaks is > 2.0 and the USP tailing factor for the main peak is < 1.5 . This proves the column thermodynamics are capable of separating structurally similar impurities.
- Execution: Inject the sample at 1.0 mg/mL. Run a gradient from 5% B to 95% B over 15 minutes. Monitor at 220 nm and 254 nm.
- Analysis: Report chromatographic purity as Area %.

Workflow Visualization

The following diagram illustrates the logical progression of establishing a certified reference standard for CAS 126718-22-7, moving from initial identity confirmation to absolute quantitation.



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Figure 1: Analytical workflow for the characterization and certification of CAS 126718-22-7 reference standards.

References

- **8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole** | C11H11ClN2 | CID 14595512 - PubChem
Source: National Institutes of Health (NIH) / PubChem URL:[[Link](#)]
- CN1337963A - Pyrazino(aza)indole derivatives (5-HT2C Receptor Pharmacology)
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA) URL:[[Link](#)]
- Are You Handling USP Reference Standards Appropriately? (USP <11> Guidelines) Source: Lachman Consultants URL:[[Link](#)]

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Sources

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